molecular formula C16H9BrO4 B2653807 phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 53992-25-9

phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2653807
CAS No.: 53992-25-9
M. Wt: 345.148
InChI Key: NLSDKYATCHNPMX-UHFFFAOYSA-N
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Description

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group, a bromine atom, and a chromene ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a coumarin derivative. One common method is the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives, such as:

    Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure but with an ethyl ester group instead of a phenyl group.

    6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: The carboxylic acid form of the compound.

    6-Bromo-2-oxo-2H-chromene-3-carboxamide: The amide derivative of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

phenyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDKYATCHNPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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